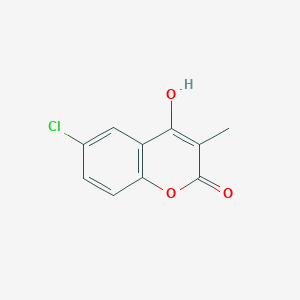

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

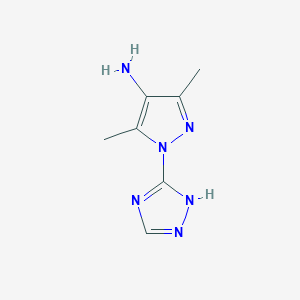

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then the reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .Molecular Structure Analysis

The molecular formula of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is C10H7ClO3 . Its average mass is 210.614 Da and its monoisotopic mass is 210.008377 Da .Chemical Reactions Analysis

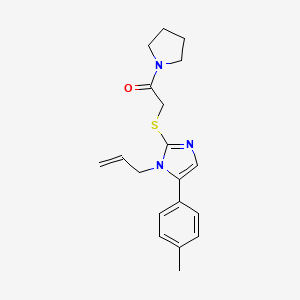

Phase transfer catalysis reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides afforded C4 oxygen alkylation products of 2H-chromen-2-one derivatives . Treatment of 4-hydroxy-6-methyl-2H-chromen-2-one with aromatic aldehydes in different molar ratios gives 3‑arylidine and the dicoumarol derivatives .Physical And Chemical Properties Analysis

The IR (KBr) cm –1 showed absorption bands at 1690, 1680 (C=O) of lactone and ketone . The 1 H NMR (CDCl 3) δ (ppm): 0.95 (m, 6H, 2CH 3), 1.22 (m, 12H, 4CH 3), 2.34 (s, 3H, CH 3), 2.72 (q, 4H, 2CH 2 –N), 3.42 (q, 8H, 4CH 2 –N), 4.62 (S, 4H, 2CH 2 -ph), 7.15–8.4 (m, 13H, aromatic CH) .作用机制

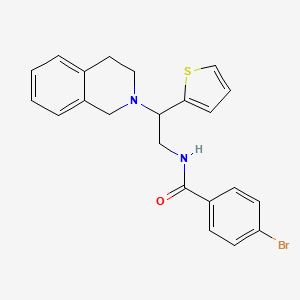

While the specific mechanism of action for 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is not mentioned in the retrieved papers, coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

未来方向

属性

IUPAC Name |

6-chloro-4-hydroxy-3-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIUFZMCZDNDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2672247.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2672249.png)

![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)

![1-Phenyl-4-[3-(triazol-1-ylmethyl)azetidin-1-yl]butane-1,4-dione](/img/structure/B2672258.png)